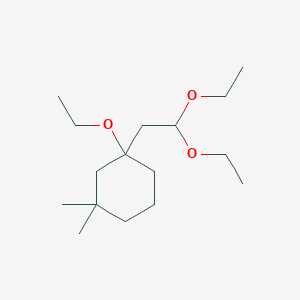
1-(2,2-Diethoxyethyl)-1-ethoxy-3,3-dimethylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Diethoxyethyl)-1-ethoxy-3,3-dimethylcyclohexane is an organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with ethoxy and diethoxyethyl groups
Méthodes De Préparation
The synthesis of 1-(2,2-Diethoxyethyl)-1-ethoxy-3,3-dimethylcyclohexane typically involves multi-step organic reactions. One common synthetic route includes the alkylation of cyclohexanone with ethyl bromide in the presence of a strong base, followed by the introduction of diethoxyethyl groups through a nucleophilic substitution reaction. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Des Réactions Chimiques
1-(2,2-Diethoxyethyl)-1-ethoxy-3,3-dimethylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, leading to the introduction of different functional groups. Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations.
Applications De Recherche Scientifique
1-(2,2-Diethoxyethyl)-1-ethoxy-3,3-dimethylcyclohexane has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2,2-Diethoxyethyl)-1-ethoxy-3,3-dimethylcyclohexane involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to active sites, altering the conformation of proteins, or modulating signaling pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its biological activity.
Comparaison Avec Des Composés Similaires
1-(2,2-Diethoxyethyl)-1-ethoxy-3,3-dimethylcyclohexane can be compared with similar compounds such as:
1-(2,2-Diethoxyethyl)-1H-pyrazole-4-boronic acid: Known for its applications in organic synthesis and medicinal chemistry.
1-(2,2-Diethoxyethyl)urea: Used in various chemical reactions and as an intermediate in the synthesis of pharmaceuticals.
[1-(2,2-Diethoxyethyl)-1H-benzimidazol-2-yl]methanol: Studied for its potential biological activities and therapeutic applications. The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Propriétés
Numéro CAS |
65392-28-1 |
|---|---|
Formule moléculaire |
C16H32O3 |
Poids moléculaire |
272.42 g/mol |
Nom IUPAC |
1-(2,2-diethoxyethyl)-1-ethoxy-3,3-dimethylcyclohexane |
InChI |
InChI=1S/C16H32O3/c1-6-17-14(18-7-2)12-16(19-8-3)11-9-10-15(4,5)13-16/h14H,6-13H2,1-5H3 |
Clé InChI |
XRALGAMDDCPJEH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CC1(CCCC(C1)(C)C)OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Oxo-2,6-diphenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14493323.png)

![Trimethyl[(2-methylcyclohept-1-en-1-yl)oxy]silane](/img/structure/B14493327.png)
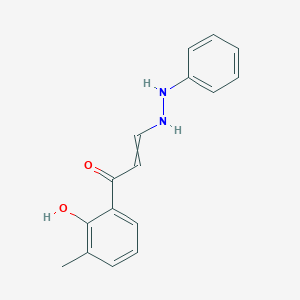
![3-(Benzyloxy)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14493337.png)
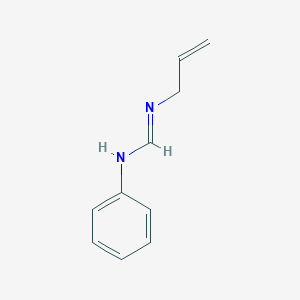
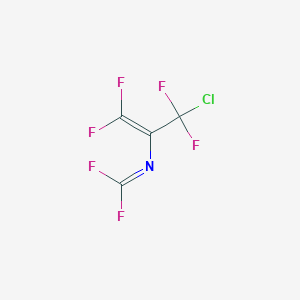
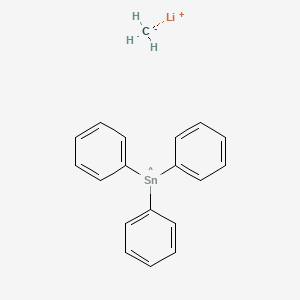

![[Bis(2,6-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite](/img/structure/B14493368.png)
![{[(2-Chlorophenyl)methyl]amino}acetonitrile](/img/structure/B14493370.png)
![2-Naphthalenecarboxamide, 4-[[[4-[[3-[[(1,1-dimethylethyl)amino]sulfonyl]-4-hydroxy-8-[(methylsulfonyl)amino]-1-naphthalenyl]azo]phenyl]sulfonyl]amino]-1-hydroxy-N,N-dioctadecyl-](/img/structure/B14493373.png)
![5-Hydroxy-2-[(triphenylmethoxy)methyl]-4H-pyran-4-one](/img/structure/B14493374.png)
![N-[3-Oxo-1-(piperidin-1-yl)butan-2-yl]acetamide](/img/structure/B14493377.png)
